molecular formula C7H4ClFN2 B11913355 2-Chloro-7-fluoroimidazo[1,2-A]pyridine

2-Chloro-7-fluoroimidazo[1,2-A]pyridine

Cat. No.: B11913355
M. Wt: 170.57 g/mol
InChI Key: BGSQFMCMUOBUCS-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoroimidazo[1,2-A]pyridine is a heterocyclic compound characterized by the presence of both chlorine and fluorine atoms attached to an imidazo[1,2-A]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoroimidazo[1,2-A]pyridine typically involves the reaction of 2-amino-4-chloropyridine with appropriate fluorinating agents under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a solvent and a copper complex as a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

2-Chloro-7-fluoroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the substituents on the imidazo[1,2-A]pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

2-chloro-7-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H

InChI Key

BGSQFMCMUOBUCS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)Cl

Origin of Product

United States

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